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Abstract
This technical guide details the discovery, synthesis, and biological evaluation of NK3R-IN-1, a

potent and orally bioavailable antagonist of the neurokinin-3 receptor (NK3R). NK3R-IN-1,

identified as compound 16x in its primary publication, is an imidazolepiperazine derivative with

the chemical name (R)-(4-(4-fluorobenzoyl)-2-methylpiperazin-1-yl)(7-(2-methylthiazol-4-yl)-[1]

[2][3]triazolo[1,5-a]pyridin-6-yl)methanone. This document provides a comprehensive overview

of its chemical properties, a representative synthetic route, detailed experimental protocols for

its biological characterization, and an exploration of the underlying NK3R signaling pathway.

The data presented herein is intended to serve as a valuable resource for researchers in the

fields of medicinal chemistry, pharmacology, and drug development.

Introduction
The neurokinin-3 receptor (NK3R) is a G-protein coupled receptor (GPCR) that plays a pivotal

role in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis. Its endogenous ligand,

neurokinin B (NKB), is involved in the pulsatile release of gonadotropin-releasing hormone

(GnRH), which in turn modulates the secretion of luteinizing hormone (LH) and follicle-

stimulating hormone (FSH). Dysregulation of the NKB/NK3R signaling pathway has been

implicated in various sex hormone-related disorders. Consequently, the development of potent

and selective NK3R antagonists has emerged as a promising therapeutic strategy. NK3R-IN-1
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is a novel imidazolepiperazine derivative that has demonstrated significant potential as an

orally active NK3R inhibitor.

Physicochemical and Pharmacological Properties of
NK3R-IN-1
A summary of the key quantitative data for NK3R-IN-1 is presented in the table below. This

data highlights its potency, permeability, and oral bioavailability.

Property Value Reference

IUPAC Name

(R)-(4-(4-fluorobenzoyl)-2-

methylpiperazin-1-yl)(7-(2-

methylthiazol-4-yl)-[1][2]

[3]triazolo[1,5-a]pyridin-6-

yl)methanone

N/A

Molecular Formula C₁₇H₁₆FN₅OS

Molecular Weight 357.41 g/mol

NK3R Inhibitory Activity (IC₅₀) 430.60 nM [4]

Apparent Permeability (Papp,

A-B in Caco-2)
37.6 x 10⁻⁶ cm/s [4]

Oral Bioavailability (F%) in rats 93.6% [4]

Synthesis of NK3R-IN-1
The synthesis of NK3R-IN-1 involves a multi-step process culminating in the coupling of the[1]

[2][3]triazolo[1,5-a]pyridine core with the substituted piperazine moiety. While the specific

experimental details from the primary publication are not publicly available, a representative

synthetic scheme is presented below based on common organic synthesis methodologies for

similar heterocyclic compounds.

Experimental Workflow for the Synthesis of NK3R-IN-1
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Synthesis of Triazolopyridine Core

Synthesis of Piperazine Moiety

Final Coupling

Starting Material A
(Substituted Pyridine)

Intermediate B
(Hydrazinopyridine)

Hydrazine

Intermediate C
([1,2,4]triazolo[1,5-a]pyridine)

Orthoester

Intermediate D
(Functionalized Triazolopyridine)

Halogenation/Coupling

NK3R-IN-1

Starting Material E
((R)-2-methylpiperazine)

Intermediate F
((R)-4-(4-fluorobenzoyl)-2-methylpiperazine)

4-fluorobenzoyl chloride

Coupling Reaction
(e.g., Buchwald-Hartwig or SNAr)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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